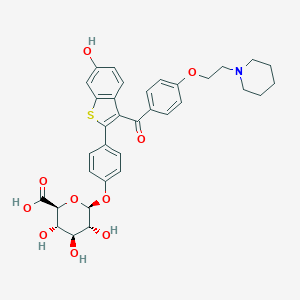

Raloxifene 4'-Glucuronide

Vue d'ensemble

Description

Raloxifene 4'-Glucuronide is the primary metabolite of raloxifene, a selective estrogen receptor modulator (SERM) used for osteoporosis and breast cancer prevention. Glucuronidation, mediated predominantly by intestinal UDP-glucuronosyltransferases (UGTs) UGT1A8 and UGT1A10, converts raloxifene into its 4'-glucuronide form, which constitutes ~70% of circulating raloxifene glucuronides . Unlike the parent drug, this compound exhibits minimal estrogen receptor (ER) binding affinity (IC₅₀ = 370 μM vs. raloxifene’s sub-nanomolar activity) and represents <1% of total bioactive raloxifene in systemic circulation . However, it serves as a reservoir for active raloxifene via enzymatic cleavage in plasma, contributing to prolonged pharmacokinetics .

Méthodes De Préparation

Voies synthétiques et conditions de réaction : Le raloxifène 4’-glucuronide est synthétisé par la glucuronidation du raloxifène. Ce processus implique l'enzyme uridine 5’-diphospho-glucuronosyltransférase (UGT), en particulier les isoformes UGT1A1, UGT1A8 et UGT1A10 . La réaction se produit généralement dans le foie et les intestins, où ces enzymes sont fortement exprimées .

Méthodes de production industrielle : La production industrielle du raloxifène 4’-glucuronide peut être réalisée par bioconversion microbienne. Streptomyces sp NRRL 21489 a été identifié comme un micro-organisme capable de convertir le raloxifène en ses formes glucuronidées . Ce processus de bioconversion implique la fermentation dans un environnement contrôlé, suivie d'une purification et d'une caractérisation à l'aide de techniques telles que l'UV, la LC/MS et la spectroscopie RMN .

Analyse Des Réactions Chimiques

Types de réactions : Le raloxifène 4’-glucuronide subit principalement des réactions de conjugaison, en particulier la glucuronidation . Il ne subit généralement pas d'oxydation, de réduction ou de réactions de substitution en raison de sa structure stable de glucuronide.

Réactifs et conditions courants : Le processus de glucuronidation implique l'utilisation d'acide uridine 5’-diphosphoglucuronique (UDPGA) comme co-substrat et d'enzymes UGT comme catalyseurs . Les conditions de réaction incluent un pH approprié (généralement autour de 7,4) et une température (37°C) pour imiter les conditions physiologiques .

Produits principaux : Le produit principal de la glucuronidation du raloxifène est le raloxifène 4’-glucuronide, ainsi que d'autres glucuronides mineurs tels que le raloxifène-6-glucuronide .

Applications De Recherche Scientifique

Introduction to Raloxifene 4'-Glucuronide

This compound (R4G) is a significant metabolite of raloxifene, a selective estrogen receptor modulator (SERM) primarily used in the prevention and treatment of postmenopausal osteoporosis. This compound undergoes extensive glucuronidation, affecting its pharmacokinetics and therapeutic efficacy. Understanding the applications of R4G is crucial for optimizing treatment strategies and enhancing patient outcomes.

Osteoporosis Treatment

Raloxifene is primarily indicated for the treatment and prevention of osteoporosis in postmenopausal women. It functions as an estrogen agonist in bone tissue, promoting increased bone mineral density (BMD) and reducing the risk of fractures. R4G, as a metabolite, contributes to these effects, although its specific role in enhancing BMD remains less understood compared to its parent compound.

Cardiovascular Benefits

Raloxifene also exhibits beneficial effects on lipid profiles by lowering low-density lipoprotein (LDL) cholesterol levels. The glucuronidation process, which produces R4G, may influence these cardiovascular benefits by modulating the bioavailability and activity of raloxifene in systemic circulation .

Cancer Prevention

Research indicates that raloxifene may reduce the risk of breast cancer in postmenopausal women by acting as an estrogen antagonist in breast tissue. R4G's interaction with estrogen receptors could play a role in this protective effect, although further studies are needed to elucidate its mechanism of action .

LC-MS/MS Techniques

Recent advancements in analytical chemistry have enabled the precise quantification of R4G in biological samples. A study developed a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for determining raloxifene and its glucuronide metabolites from human plasma. This method demonstrated excellent sensitivity and specificity, allowing for the detection of R4G at concentrations as low as 3 ng/mL .

Table 1: LC-MS/MS Method Performance for R4G

| Parameter | Value |

|---|---|

| Linear Range | 3–300 ng/mL |

| Recovery | 55-61% |

| Signal Suppression | -5% to 15% |

| Matrix Effects | Variable |

Case Study 1: Efficacy in Postmenopausal Women

A clinical trial involving 5,129 postmenopausal women assessed the long-term effects of raloxifene on osteoporosis. The study highlighted that women receiving raloxifene exhibited significant improvements in BMD compared to placebo groups. The presence of R4G was noted as a contributing factor to the drug's overall efficacy due to its role in enhancing systemic exposure to raloxifene .

Case Study 2: Interaction with Dietary Compounds

Another study explored the interaction between green tea consumption and raloxifene metabolism. It was found that co-consumption could increase systemic exposure to raloxifene and its metabolites, including R4G. This finding suggests dietary considerations may be important for optimizing therapeutic outcomes in patients taking raloxifene .

Mécanisme D'action

Raloxifene 4’-Glucuronide exerts its effects by binding to estrogen receptors with an IC50 value of 370 nM . It acts as a selective estrogen receptor modulator, exhibiting both agonistic and antagonistic effects depending on the tissue type . In bone tissue, it mimics estrogen’s effects, promoting bone density and reducing the risk of fractures . In breast and uterine tissues, it acts as an antagonist, reducing the risk of cancer .

Comparaison Avec Des Composés Similaires

Enzyme Specificity and Metabolic Pathways

- Key Insight : Raloxifene’s glucuronidation is intestine-dominant, unlike SN-38 and ezetimibe, which rely more on hepatic UGTs. Intestinal metabolism contributes to its low oral bioavailability (~2%) .

Bioactivity and Pharmacokinetic Profiles

- Key Insight : Raloxifene glucuronides act as transport forms with delayed release, while ezetimibe’s glucuronide directly enhances therapeutic efficacy .

Genetic and Environmental Modulators

UGT1A1*28 Polymorphism :

Local Recycling Mechanisms

This compound undergoes local recycling (enterohepatic, enteric, and intracellular), prolonging its half-life despite low bioavailability . This contrasts with:

- SN-38 Glucuronide : Dependent on bacterial β-glucuronidase for reactivation, causing intestinal toxicity .

- Ezetimibe Glucuronide: No significant recycling; rapid systemic clearance limits duration of action .

Clinical Implications

- Pharmacogenomics: UGT1A8*2 variants correlate with reduced glucuronidation, necessitating dose adjustments in poor metabolizers .

- Drug Interactions : Green tea’s impact on raloxifene absorption highlights the need to monitor dietary habits during therapy .

Activité Biologique

Raloxifene 4'-glucuronide (Ral-4'-Gluc) is a significant metabolite of the selective estrogen receptor modulator (SERM) raloxifene, widely used in the treatment of osteoporosis and for breast cancer prevention in postmenopausal women. Understanding its biological activity is crucial for optimizing therapeutic strategies and predicting patient responses.

Metabolism and Formation

Raloxifene undergoes extensive metabolism primarily through glucuronidation, where it is converted into various glucuronide forms, including Ral-4'-Gluc and Ral-6-glucuronide (Ral-6-Gluc). The enzymes responsible for this process are UDP-glucuronosyltransferases (UGTs), specifically UGT1A1, UGT1A8, and UGT1A10.

Key Findings:

- Enzyme Specificity: UGT1A8 is particularly significant for the formation of Ral-4'-Gluc, while UGT1A10 also contributes to its production. UGT1A1 primarily facilitates the formation of Ral-6-Gluc .

- Kinetic Parameters: The apparent K_m values for UGT1A8 were determined to be 59 µM for Ral-4'-Gluc formation, with a V_max of 2.0 nmol/min/mg protein .

Biological Activity and Pharmacodynamics

Ral-4'-Gluc exhibits markedly lower estrogen receptor binding affinity compared to its parent compound, raloxifene. Specifically, it has been shown to possess approximately 1% of the anti-estrogenic activity of raloxifene itself . Despite this reduced activity, Ral-4'-Gluc constitutes about 70% of the total circulating raloxifene glucuronides in treated individuals, highlighting its prevalence in systemic circulation .

Inhibition Studies:

- Ral-4'-Gluc has been reported to inhibit voltage-gated potassium channels (Kv4.3) at concentrations of 10 µM and 30 µM by 6.2% and 20.1%, respectively .

Clinical Implications

The clinical relevance of Ral-4'-Gluc is underscored by its role in the pharmacokinetics of raloxifene. Variability in UGT genotypes can influence the metabolism of raloxifene, impacting therapeutic outcomes. For instance:

- Genetic Variability: Individuals with certain UGT1A8 polymorphisms showed altered glucuronidation rates, which correlated with plasma levels of Ral-4'-Gluc and overall response to raloxifene treatment .

Case Studies and Research Findings

Several studies have examined the implications of Ral-4'-Gluc in clinical settings:

Q & A

Q. Basic: What is the metabolic pathway of Raloxifene 4'-Glucuronide, and which enzymes are primarily responsible for its formation?

This compound is a major Phase II metabolite of raloxifene, formed via glucuronidation mediated by uridine 5'-diphospho-glucuronosyltransferase (UGT) enzymes. Key isoforms include UGT1A8 and UGT1A10 , which are highly expressed in extrahepatic tissues like the jejunum. In vitro studies using human intestinal microsomes demonstrate that UGT1A8 catalyzes this reaction with a Km of 59 μM and Vmax of 2.0 nmol/min/mg , while UGT1A10 contributes significantly in intestinal metabolism .

Q. Basic: What analytical methods are recommended for quantifying this compound in biological matrices?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard. A validated method involves:

- Chromatography : BEH C18 column with 0.1% formic acid in water/acetonitrile gradient.

- Sample Preparation : Protein precipitation or solid-phase extraction (SPE) micro-elution for high-throughput processing.

- Key Parameters :

- Linear range: 1.95–1000 nM for glucuronides.

- Lower limit of quantification (LLOQ): 1.95 nM .

- Intraday/interday accuracy: 85–115% .

Q. Advanced: How can researchers determine the relative contributions of UGT isoforms to this compound formation in vitro?

Use recombinant UGT isoforms and relative activity factor (RAF)-scaling :

Recombinant Enzymes : Incubate raloxifene with individual UGTs (e.g., UGT1A1, 1A3, 1A8, 1A10) to measure activity.

RAF-Scaling : Normalize activity using isoform-specific RAF values from tissue microsomes.

Correlation Analysis : Compare in vitro results with clinical data to identify primary isoforms (e.g., UGT1A8/1A10 dominate in intestinal metabolism) .

Q. Advanced: How does enterohepatic cycling impact the pharmacokinetics of this compound, and how can this be modeled experimentally?

Enterohepatic cycling prolongs the plasma half-life (27.7 hours ) by recycling the metabolite via bile excretion and reabsorption. To study this:

- Animal Models : Use bile duct-cannulated rodents to collect bile and measure metabolite reabsorption.

- Pharmacokinetic Modeling : Apply compartmental models with first-pass metabolism and recycling rate constants.

- Key Data : >60% oral absorption but 2% absolute bioavailability due to presystemic glucuronidation .

Q. Advanced: How should researchers address variability in this compound formation across human liver microsomes?

Variability (up to 4-fold ) arises from differences in UGT expression. Mitigation strategies include:

- Pooled Microsomes : Use pooled samples from diverse donors to average enzyme activity.

- Alamethicin Treatment : Enhance enzyme accessibility in membrane-bound systems (up to 9-fold activity increase in intestinal microsomes).

- Intrinsic Clearance Calculation : Normalize activity to tissue-specific intrinsic clearance values (e.g., 95 μL/min/mg in intestinal microsomes) .

Q. Advanced: What are the challenges in extrapolating in vitro glucuronidation data to in vivo metabolic profiles?

Key considerations:

- Tissue-Specific Expression : UGT1A8/1A10 are abundant in the intestine but less in the liver.

- Species Differences : Rodent UGT isoforms may not mirror human activity. Use humanized models or primary human hepatocytes.

- Interconversion : Systemic reversibility between raloxifene and its glucuronides complicates kinetic modeling .

Q. Basic: How is this compound used as a biomarker in pharmacokinetic studies?

It serves as a primary analyte to assess:

- Bioavailability : Low systemic exposure due to presystemic metabolism.

- Dose Proportionality : Non-linear pharmacokinetics at higher doses.

- Drug-Drug Interactions : Competition with UGT substrates (e.g., NSAIDs) .

Q. Advanced: What validation parameters are critical for LC-MS/MS quantification of this compound?

Follow FDA guidance with emphasis on:

- Linearity : Over 3 orders of magnitude (1.95–1000 nM).

- Matrix Effects : Evaluate ion suppression/enhancement (<15% variance).

- Recovery : Ensure consistency across biological matrices (e.g., plasma, urine).

- Stability : Test freeze-thaw cycles and long-term storage .

Q. Advanced: How do extrahepatic UGT isoforms influence the disposition of this compound?

Intestinal UGT1A8/1A10 contribute significantly to first-pass metabolism, reducing systemic raloxifene exposure. Experimental approaches:

- Tissue-Specific Microsomes : Compare hepatic vs. intestinal activity.

- Permeability Assays : Use Caco-2 cells to model intestinal metabolism and absorption .

Q. Advanced: What methodological precautions are needed when studying reactive intermediates formed during Raloxifene metabolism?

While raloxifene primarily undergoes glucuronidation, cytochrome P450-mediated reactive intermediates (e.g., quinones) can form. Strategies:

Propriétés

IUPAC Name |

(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[4-[6-hydroxy-3-[4-(2-piperidin-1-ylethoxy)benzoyl]-1-benzothiophen-2-yl]phenoxy]oxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H35NO10S/c36-21-8-13-24-25(18-21)46-32(20-6-11-23(12-7-20)44-34-30(40)28(38)29(39)31(45-34)33(41)42)26(24)27(37)19-4-9-22(10-5-19)43-17-16-35-14-2-1-3-15-35/h4-13,18,28-31,34,36,38-40H,1-3,14-17H2,(H,41,42)/t28-,29-,30+,31-,34+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHXYPEXOSLGZKH-WKRHDJAJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CCOC2=CC=C(C=C2)C(=O)C3=C(SC4=C3C=CC(=C4)O)C5=CC=C(C=C5)OC6C(C(C(C(O6)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCN(CC1)CCOC2=CC=C(C=C2)C(=O)C3=C(SC4=C3C=CC(=C4)O)C5=CC=C(C=C5)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H35NO10S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601312492 | |

| Record name | Raloxifene 4′-glucuronide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601312492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

649.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

182507-22-8 | |

| Record name | Raloxifene 4′-glucuronide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=182507-22-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Raloxifene 4'-glucuronide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0182507228 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Raloxifene 4′-glucuronide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601312492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | RALOXIFENE 4'-GLUCURONIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UZ95WFT3LZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.